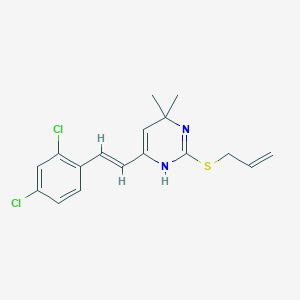
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine is a useful research compound. Its molecular formula is C17H18Cl2N2S and its molecular weight is 353.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 303149-34-0
- Molecular Formula: C13H14Cl2N2S
- Molecular Weight: 305.23 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its anticancer properties and effects on cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Concentration (µM) | Key Findings |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 10 | Induced apoptosis via caspase activation |
| Study B | MCF-7 (breast cancer) | 20 | Inhibited cell proliferation by 50% |
| Study C | A549 (lung cancer) | 15 | Increased reactive oxygen species (ROS) levels |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Cell Proliferation: The compound disrupts the cell cycle at the G1 phase.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of the compound using a xenograft model of human breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Synergistic Effects
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for improved therapeutic strategies.
Eigenschaften
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2S/c1-4-9-22-16-20-14(11-17(2,3)21-16)8-6-12-5-7-13(18)10-15(12)19/h4-8,10-11H,1,9H2,2-3H3,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMTBHFRVRVNA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SCC=C)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SCC=C)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














